6-(3-Bromophenyl)nicotinaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
6-(3-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H |
InChI Key |
VWFWEWPZSKPQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
The Enduring Importance of Pyridine Scaffolds
The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netrsc.org Its presence is a recurring motif in a vast number of FDA-approved drugs and biologically active natural products. rsc.orgresearchgate.nettandfonline.com The nitrogen atom within the pyridine ring imparts unique properties, including the ability to form hydrogen bonds with biological receptors, which can significantly enhance the pharmacokinetic profile of a drug. nih.gov Furthermore, the pyridine ring is readily amenable to chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity. nih.gov
The electron-withdrawing nature of the nitrogen atom makes the carbon atoms in the pyridine ring, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack, facilitating a wide range of substitution reactions. nih.govnih.gov This reactivity is a key feature that synthetic chemists exploit to build molecular diversity.
Nicotinaldehyde Derivatives: Versatile Synthetic Intermediates
Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its derivatives are valuable synthons in organic synthesis. wikipedia.orgyoutube.com A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.orgamazonaws.com The aldehyde group is a highly reactive functional group that can participate in a plethora of chemical transformations.
These transformations include nucleophilic additions, condensations, and oxidations, providing access to a wide array of more complex structures. For instance, the aldehyde can be converted into alcohols, carboxylic acids, imines, and alkenes, each serving as a gateway to further functionalization. The strategic placement of the aldehyde group on the pyridine (B92270) ring, as in nicotinaldehyde derivatives, combines the reactivity of the aldehyde with the inherent properties of the pyridine scaffold.
The Strategic Advantage of Bromophenyl Substituents
The inclusion of a bromophenyl group, as seen in 6-(3-Bromophenyl)nicotinaldehyde, is a deliberate and strategic choice in synthetic design. The bromine atom serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. mdpi.comwikipedia.org
Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the efficient introduction of a wide range of substituents at the position of the bromine atom. mdpi.comwikipedia.orguwindsor.ca This capability is invaluable for creating libraries of compounds with diverse structures for biological screening or for the construction of complex target molecules. The order of reactivity for leaving groups in these coupling reactions is generally I > OTf > Br > Cl. uwindsor.ca The bromine atom's reactivity makes it an ideal choice for many synthetic applications.
The Evolving Landscape of Substituted Pyridine Aldehyde Chemistry
The field of substituted pyridine (B92270) aldehyde chemistry is an active area of research, driven by the continual need for new molecules with tailored properties for applications in medicine, materials science, and catalysis. Current research focuses on developing novel and efficient synthetic methods to access a wider variety of substituted pyridine aldehydes. This includes the exploration of new catalytic systems and the use of multi-component reactions to build molecular complexity in a single step. nih.gov
Researchers are also investigating the unique reactivity of these compounds. For example, the interplay between the pyridine nitrogen and the aldehyde group can lead to interesting and useful chemical behavior, such as the formation of n→π* interactions which can influence the conformation and reactivity of the molecule. researchgate.net The development of enantioselective catalytic reactions involving aldehyde derivatives is another key area of focus, aiming to produce chiral molecules with specific three-dimensional structures. nih.gov
The synthesis of highly substituted pyridines often involves multi-step sequences. For instance, a three-step route to highly substituted pyridines can involve the initial formation of 1,5-dicarbonyls from enones, followed by cyclization with hydroxylamine (B1172632) hydrochloride. nih.gov Another approach involves the Miyaura borylation reaction to create aryl boronates, which are then used in Suzuki cross-coupling reactions. mdpi.com
Below is a table summarizing some key research findings in the synthesis of substituted pyridines:
| Precursor | Reagents and Conditions | Product | Research Focus |
| Enones | Hosomi-Sakurai allylation/oxidative cleavage, then hydroxylamine hydrochloride | Highly substituted pyridines | Development of multi-step synthetic routes to complex pyridines. nih.gov |
| Ketoxime acetates and benzaldehyde | FeCl₃ (catalyst) | 2,4,6-trisubstituted symmetrical pyridines | Green chemistry approach using an iron catalyst without additional additives. nih.gov |
| Aryl halides | bis(pinacolato)diboron, Pd-catalyst (e.g., Pd(dppf)Cl₂) | Aryl boronates | Synthesis of versatile intermediates for Suzuki cross-coupling reactions. mdpi.com |
| Aromatic aldehydes, 6-amino-1,3-dimethyluracil, active methylene (B1212753) compounds | Zr(HSO₄)₄ (catalyst), solvent-free | Pyrimido[4,5-b]quinolines and related heterocycles | One-pot, three-component green synthesis of complex heterocyclic systems. nih.gov |
| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | 6-bromo-3-fluoropicolinaldehyde | Oxidation of a primary alcohol to an aldehyde, a key transformation in the synthesis of substituted pyridine aldehydes. chemicalbook.com |
The ongoing exploration of the synthesis and reactivity of molecules like 6-(3-Bromophenyl)nicotinaldehyde continues to push the boundaries of organic chemistry, enabling the creation of novel compounds with the potential for significant scientific and technological impact.
Synthetic Routes to this compound: A Detailed Analysis
The synthesis of this compound, a valuable building block in medicinal chemistry and material science, relies on strategic disconnections and the application of modern cross-coupling methodologies. This article explores the synthetic pathways to this compound, focusing on retrosynthetic analysis, precursor synthesis, and the formation of key intermediates.
Computational Chemistry and Theoretical Studies on 6 3 Bromophenyl Nicotinaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(3-Bromophenyl)nicotinaldehyde, these methods can elucidate its geometry, electronic structure, and vibrational modes, offering a window into its behavior at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry
The presence of a bromine atom and an aldehyde group is expected to significantly influence the geometry. The C-Br bond will introduce a region of high electron density, while the electron-withdrawing nature of the aldehyde group will affect the bond lengths within the pyridine (B92270) ring.
Illustrative Data Table: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Basis of Prediction |
| C-Br Bond Length | ~1.90 Å | Typical C(sp²)-Br bond length in brominated aromatic compounds. |
| C=O Bond Length | ~1.22 Å | Standard for aromatic aldehydes. |
| C-C Inter-ring Bond Length | ~1.48 Å | Slightly longer than a typical C-C single bond due to steric effects. |
| Dihedral Angle (Py-Ph) | 25-40° | Based on studies of similar 2-phenylpyridine (B120327) systems. |
This data is illustrative and based on typical values for similar functional groups and molecular arrangements.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring. In contrast, the LUMO is likely to be centered on the electron-deficient pyridine ring, particularly on the C=N and C=O bonds of the nicotinaldehyde moiety. The electron-withdrawing aldehyde group will lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenylpyridine. researchgate.net A smaller gap suggests that the molecule could be more reactive and susceptible to electronic excitation. nih.gov
Illustrative Data Table: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy Range (eV) | Primary Localization |
| HOMO | -6.0 to -6.5 | Bromophenyl ring |
| LUMO | -2.0 to -2.5 | Nicotinaldehyde moiety |
| HOMO-LUMO Gap | 4.0 to 4.5 | Entire molecule |
These values are predictive and based on DFT calculations of analogous aromatic aldehydes and brominated compounds.
Vibrational Analysis for Spectroscopic Correlation
Vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.
For this compound, key vibrational frequencies would include:
C=O stretch: A strong, characteristic band in the IR spectrum, expected around 1700-1720 cm⁻¹.
C-Br stretch: A weaker band, typically found in the lower frequency region of the spectrum (500-600 cm⁻¹).
Aromatic C-H stretches: Occurring above 3000 cm⁻¹.
Pyridine and Phenyl ring vibrations: A complex series of bands in the 1400-1600 cm⁻¹ region.
Illustrative Data Table: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aldehyde C-H Stretch | 2820-2850, 2720-2750 | Medium |
| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |
| C=O Stretch | 1700-1720 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |
| C-Br Stretch | 500-600 | Medium to Weak |
This data is illustrative and based on characteristic vibrational frequencies for the respective functional groups.
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique used to predict how a molecule (ligand) might bind to a receptor, such as a protein. hilarispublisher.com While no specific biological targets for this compound have been identified, we can hypothesize its potential interactions based on its structural features. The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. researchgate.net The bromine atom could potentially engage in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.
A hypothetical docking study of this compound into an enzyme active site could reveal key interactions. For instance, if docked into a kinase, the pyridine nitrogen might interact with the hinge region, a common binding motif for kinase inhibitors.
Illustrative Data Table: Hypothetical Ligand-Receptor Interactions
| Interaction Type | Potential Interacting Residues | Molecular Feature Involved |
| Hydrogen Bonding | Asp, Glu, Ser, Thr | Pyridine N, Aldehyde O |
| π-π Stacking | Phe, Tyr, Trp, His | Phenyl and Pyridine rings |
| Halogen Bonding | Backbone carbonyls, Asp, Glu | Bromine atom |
| Hydrophobic Interactions | Leu, Val, Ile, Ala | Phenyl and Pyridine rings |
This table presents hypothetical interactions based on the chemical nature of this compound.
Reaction Mechanism Studies and Transition State Analysis
Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms and identifying transition states. numberanalytics.comrsc.orgresearchgate.net For this compound, several reactions could be computationally investigated:
Nucleophilic addition to the aldehyde: The mechanism of reactions such as Grignard or Wittig reactions could be modeled to understand the stereoselectivity and energetics.
Oxidation of the aldehyde: The conversion of the aldehyde to a carboxylic acid could be studied to determine the most favorable reaction pathway.
Cross-coupling reactions at the C-Br bond: The mechanism of Suzuki or Sonogashira coupling reactions could be explored to understand the catalytic cycle and the role of the palladium catalyst.
Transition state analysis would be crucial for determining the activation energies of these reactions, providing insights into their feasibility and rates. smu.edu
Prediction of Spectroscopic Properties
In addition to vibrational spectra, computational chemistry can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra.
¹H NMR: The chemical shifts of the protons on the aromatic rings would be influenced by the electron-withdrawing aldehyde group and the bromine atom. The aldehyde proton would appear as a singlet at a downfield chemical shift (around 10 ppm).
¹³C NMR: The carbonyl carbon would be the most downfield signal. The carbon attached to the bromine would also have a characteristic chemical shift.
Predicting these spectra can aid in the structural elucidation and characterization of the compound if it were to be synthesized.
Computational Analysis of this compound: A Search for Theoretical Insights
A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry studies focused on the compound this compound. Despite extensive searches of scholarly databases, research articles, and academic dissertations, no dedicated theoretical investigations detailing the charge distribution and electrostatic potential mapping of this particular molecule have been identified.
Computational chemistry plays a pivotal role in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. Techniques such as Density Functional Theory (DFT) are routinely employed to calculate and visualize the electronic characteristics of molecules. Key aspects of these studies include:
Electrostatic Potential (ESP) Mapping: ESP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, understanding non-covalent interactions, and guiding drug design.
While general computational methodologies and studies on related compounds—such as substituted pyridines, brominated aromatics, and other aldehydes—are abundant, the specific application of these theoretical tools to this compound remains unpublished. The synthesis of related 6-aryl-nicotinaldehydes has been reported, but these studies have not been complemented with the in-depth computational analysis requested.
The absence of such data precludes the generation of an article with the specified detailed research findings and data tables for this compound. Future research in the field of computational chemistry may address this gap, providing valuable theoretical data on the electronic properties of this compound. Until such studies are published, a detailed analysis of its charge distribution and electrostatic potential remains an open area for scientific inquiry.
Role of 6 3 Bromophenyl Nicotinaldehyde As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The bifunctional nature of 6-(3-Bromophenyl)nicotinaldehyde, possessing both an electrophilic aldehyde and a pyridine (B92270) ring amenable to various transformations, makes it an ideal precursor for a wide array of complex heterocyclic systems. The presence of the bromophenyl moiety further enhances its synthetic utility, providing a handle for cross-coupling reactions.
Construction of Nicotine (B1678760) Analogues and Conformationally Restricted Derivatives
The core structure of this compound is a key starting point for the synthesis of novel nicotine analogues. Nicotine, a well-known alkaloid, has been the subject of extensive research to develop analogues with improved selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, aiming to harness therapeutic benefits while minimizing adverse effects. nih.gov The aldehyde group of this compound can be elaborated through various synthetic routes to construct the pyrrolidine (B122466) ring or other cyclic amine fragments characteristic of nicotine analogues. nih.govnih.gov
Furthermore, this intermediate is instrumental in creating conformationally restricted derivatives, where the pyridine and pyrrolidine-like rings are linked by additional bridges. nih.gov These rigid structures are crucial for probing the bioactive conformation required for receptor binding. The synthesis of such analogues often involves multi-step sequences where the aldehyde can be converted into a key intermediate for subsequent cyclization reactions. nih.gov The 6-aryl substituent is known to influence the pharmacological profile, and analogues with substitutions at this position have been synthesized to explore the structure-activity relationships (SAR) for inhibiting enzymes like cytochrome P-450 2A6, the primary enzyme for nicotine metabolism. nih.gov
| Analogue Type | Synthetic Strategy Involving Aldehyde Precursor | Significance |
| Classic Nicotine Analogues | Reductive amination with methylamine (B109427) followed by cyclization strategies. | Exploration of nAChR agonist/antagonist activity. nih.gov |
| Conformationally Restricted Analogues | Conversion of the aldehyde to a vinyl group for Diels-Alder reactions, or to an amino acid for lactam formation and subsequent reduction. nih.gov | Probing receptor binding conformations and improving subtype selectivity. nih.govresearchgate.net |
| 6-Aryl Substituted Analogues | Utilization of the existing 6-phenyl structure to study electronic and steric effects on biological targets. nih.gov | Development of selective inhibitors for metabolic enzymes like CYP2A6. nih.gov |
| Bridged Nicotine Analogues | Intramolecular cyclization strategies where the aldehyde is transformed into a tether that connects to another part of the molecule. researchgate.net | Enhancing rigidity and exploring novel interactions with receptor binding pockets. researchgate.net |
Synthesis of Fused and Bridged Pyridine-Containing Scaffolds
The reactivity of the pyridine ring and the aldehyde group in this compound facilitates the synthesis of various fused and bridged heterocyclic systems. These scaffolds are prevalent in many biologically active compounds. researchgate.netorganic-chemistry.org Multi-component reactions are a powerful tool for rapidly assembling complex pyridine derivatives from simple precursors. researchgate.netnih.gov
For instance, the aldehyde can react with active methylene (B1212753) compounds in condensation reactions, which can be followed by intramolecular cyclization involving the pyridine nitrogen or an adjacent substituent to form fused rings like pyrido[2,3-d]pyrimidines. mdpi.com The synthesis of such fused systems is of considerable interest due to their association with a wide range of pharmacological activities. organic-chemistry.orgresearchgate.net The bromophenyl group can also be utilized in intramolecular Heck or Suzuki reactions to create bridged systems, adding another layer of structural complexity and rigidity.
| Scaffold Type | Synthetic Approach | Potential Application |
| Fused Pyridines (e.g., Thieno[2,3-c]pyridines) | Condensation of the aldehyde with a suitable partner, followed by intramolecular cyclization. organic-chemistry.org | Core structures in pharmaceuticals and materials science. organic-chemistry.org |
| Pyrido[2,3-d]pyrimidines | Reaction with amino-heterocycles or via multi-component reactions involving urea (B33335) or thiourea (B124793) derivatives. mdpi.com | Antitumor and antiviral agents. |
| Bridged Pyridines | Intramolecular cross-coupling reactions utilizing the bromo-substituent as a reactive handle. researchgate.net | Conformationally constrained ligands for various receptors. researchgate.net |
| Isoquinolines | Three-component cascade reactions involving the aldehyde (or corresponding ketone), hydroxylamine (B1172632), and an alkyne. organic-chemistry.org | Building blocks for natural products and drugs. |
Building Blocks for Macrocycles and Supramolecular Structures
The distinct reactive sites on this compound make it a valuable building block for the construction of macrocycles and the engineering of supramolecular assemblies. nih.govresearchgate.net The aldehyde functionality is frequently employed in macrocyclization reactions, particularly through the formation of imine bonds with diamines, leading to Schiff base macrocycles. nih.govresearchgate.netspringernature.com
The presence of both a pyridine and a phenyl ring allows for the formation of non-covalent supramolecular structures driven by π–π stacking interactions. nih.gov These interactions can guide the self-assembly of molecules into well-ordered, higher-level architectures like nanotubes or vesicles. nih.gov Furthermore, the bromine atom on the phenyl ring serves as a key reactive site for metal-catalyzed cross-coupling reactions, enabling the covalent assembly of large, complex macrocyclic frameworks that are otherwise difficult to synthesize. nih.gov
Applications in Medicinal Chemistry Research and Drug Discovery Pathways
The 6-phenylnicotinaldehyde (B1362089) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological receptors. nih.govmdpi.com This makes this compound a highly attractive starting point for drug discovery programs.
Design and Synthesis of Library Compounds
The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. This compound is an ideal substrate for library synthesis due to its two orthogonal reactive handles. This allows for a systematic exploration of the chemical space around the 6-phenylnicotine core.
The aldehyde group can be derivatized through a multitude of reactions, including:
Reductive amination: to introduce a wide variety of amine-containing side chains.
Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes with diverse substituents.
Condensation reactions: with active methylene compounds to build new heterocyclic rings.
Grignard and organolithium additions: to generate secondary alcohols.
Simultaneously, the bromo-phenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as:
Suzuki coupling: to introduce a vast array of aryl and heteroaryl groups.
Buchwald-Hartwig amination: to append various primary and secondary amines.
Sonogashira coupling: to install terminal alkynes.
Heck reaction: to form substituted alkenes.
This dual reactivity allows for the rapid, parallel synthesis of a large number of distinct compounds from a single, advanced intermediate, significantly accelerating the hit-to-lead optimization process in drug discovery. nih.govnih.gov
| Reactive Site | Reaction Type | Introduced Diversity |
| Aldehyde Group | Reductive Amination | Aliphatic and aromatic amines |
| Wittig/HWE Olefination | Substituted alkenes | |
| Knoevenagel Condensation | Electron-deficient alkenes, new rings | |
| Multi-component Reactions (e.g., Ugi, Passerini) | Peptidomimetics, complex acyclic structures nih.gov | |
| Bromo-phenyl Group | Suzuki Coupling | Aryl and heteroaryl groups |
| Buchwald-Hartwig Amination | Aryl amines and anilines | |
| Sonogashira Coupling | Alkynes and polyynes | |
| Heck Coupling | Arylated alkenes |
Exploration as a Scaffold for Structurally Diverse Chemical Entities
The this compound core serves as a foundational scaffold for creating a multitude of structurally diverse chemical entities. ed.ac.uk By modifying the aldehyde and the bromophenyl group, chemists can systematically alter the size, shape, and electronic properties of the molecule to optimize its interaction with a specific biological target. The vicinal diaryl motif, represented by the phenyl-pyridine core, is a recognized privileged scaffold found in many pharmacologically active compounds, including inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov
Derivatives of similar 6-aryl-nicotinaldehydes have shown potential as antimicrobial and neuroprotective agents. vulcanchem.com The ability to readily diversify this scaffold allows for the exploration of new therapeutic areas and the development of novel probes for chemical biology. For example, the synthesis of a library based on this scaffold could lead to the identification of new kinase inhibitors, GPCR modulators, or agents targeting protein-protein interactions. The structural information gained from screening these libraries is invaluable for designing next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. ed.ac.uk
Intermediate for Agrochemical and Material Science Applications
In the realms of material science and agrochemicals, the structural attributes of this compound are of significant interest. The pyridine core is a common feature in many biologically active compounds and functional materials. The bromophenyl moiety serves as a classic precursor for carbon-carbon bond formation via cross-coupling reactions, a cornerstone of modern polymer synthesis. Furthermore, the aldehyde group offers a gateway to a multitude of chemical transformations, including condensation reactions and the formation of Schiff bases, enabling its integration into diverse molecular frameworks.
While direct polymerization studies of this compound are not extensively documented in publicly available literature, its structure provides clear pathways for its use as a monomer in the synthesis of advanced functional polymers. The presence of both a halogenated aryl group and an aldehyde function allows for its participation in several types of polymerization reactions.
Potential Polymerization Pathways:
The bromo group at the meta-position of the phenyl ring is a prime reaction site for transition metal-catalyzed cross-coupling reactions. This enables the incorporation of the molecule into conjugated polymer backbones through well-established methods like Suzuki or Stille polycondensation. wiley-vch.delibretexts.org In a hypothetical Suzuki polymerization, this compound could be reacted with an aromatic diboronic acid or ester in the presence of a palladium catalyst. researchgate.netmdpi.com This would create a poly(arylene) chain, with the pyridine-aldehyde unit as a pendant group, influencing the polymer's solubility, thermal stability, and electronic properties.
The aldehyde group offers an alternative route for polymerization, primarily through polycondensation reactions. It can react with monomers containing active methylene groups or with diamines to form poly(Schiff base)s. researchgate.net Multicomponent polymerizations (MCPs), which involve three or more reactants in a single step, represent another sophisticated approach. For instance, an A³-polycoupling reaction involving an aromatic aldehyde, an amine, and an alkyne could be adapted to produce highly functionalized poly(propargylamine)s. digitellinc.com
The bifunctional nature of this compound allows for the synthesis of copolymers with precisely controlled architectures. For example, the bromo group could be used for a chain-growth polymerization like Suzuki polycondensation, followed by a post-polymerization modification of the aldehyde groups to introduce different functionalities. This dual reactivity is key to creating materials with tailored properties.
Table 1: Hypothetical Polymer Systems Derived from this compound
| Polymerization Type | Co-monomer Example | Potential Polymer Structure | Expected Properties |
| Suzuki Polycondensation | 1,4-Phenylenediboronic acid | Alternating copolymer with phenyl and bromophenyl-pyridine units | Conjugated system, potential for fluorescence, good thermal stability. |
| Stille Polycondensation | 1,4-Bis(trimethylstannyl)benzene | Alternating copolymer with phenyl and bromophenyl-pyridine units | High molecular weight, solution-processable, suitable for electronic applications. wiley-vch.de |
| Poly(Schiff base) formation | 1,4-Phenylenediamine | Polymer with imine linkages in the main chain | Thermally stable, potential for metal coordination and sensing applications. rsc.org |
| Multicomponent Polymerization | Phenylacetylene, Aniline | Hyperbranched poly(propargylamine) with pendant pyridine units | Good solubility, unique luminescence properties, metal coordination ability. digitellinc.com |
This table presents hypothetical examples based on established polymerization reactions of related functional monomers.
The incorporation of pyridine-containing moieties is a widely used strategy in the design of organic optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and sensors. msstate.edunih.gov The pyridine ring is electron-deficient, which makes it an excellent electron-acceptor unit. When integrated into a conjugated polymer backbone, this property can significantly influence the material's electronic characteristics.
By strategically combining electron-donating and electron-accepting units within a polymer, chemists can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for optimizing charge injection and transport in electronic devices. The this compound monomer introduces a potent electron-accepting pyridine unit. If polymerized via its bromo-handle into a conjugated system alongside electron-donating monomers (like thiophene (B33073) or fluorene), the resulting donor-acceptor copolymer would likely exhibit a smaller bandgap, shifting its absorption and emission properties towards longer wavelengths.
Furthermore, the aldehyde functionality, even as a pendant group, offers opportunities for post-synthesis modification. It could be used to attach other chromophores or functional groups, or to act as a reactive site for crosslinking, which can improve the morphological stability and performance of thin films in devices. The polarity and metal-coordinating ability of the pyridine-aldehyde motif could also be exploited in the development of chemosensors, where binding to a target analyte would induce a change in the material's fluorescence or absorption spectrum. rsc.org
Table 2: Potential Optoelectronic Properties of Polymers Incorporating this compound
| Property | Influence of the this compound Unit | Potential Application |
| Electron Affinity | The electron-deficient pyridine ring increases the polymer's electron affinity. | Electron-transporting or ambipolar material in Organic Field-Effect Transistors (OFETs). |
| Luminescence | As part of a donor-acceptor system, it can facilitate intramolecular charge transfer (ICT), leading to tunable fluorescence. | Emissive layer in Organic Light-Emitting Diodes (OLEDs). |
| Bandgap Engineering | Lowers the LUMO energy level, helping to reduce the polymer's overall electronic bandgap. | Active layer in organic photovoltaics (OPVs) and photodetectors. |
| Sensing Capability | The nitrogen atom of the pyridine and the oxygen of the aldehyde can act as binding sites for metal ions or other analytes. | Fluorescent chemosensors. |
This table outlines potential properties based on the known effects of pyridine units in conjugated materials.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The primary route for the synthesis of 6-(3-Bromophenyl)nicotinaldehyde and its analogs is the Suzuki-Miyaura cross-coupling reaction. arizona.edu This palladium-catalyzed reaction offers a powerful method for the formation of the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings. arizona.edu However, future research will likely focus on optimizing this process for greater efficiency and sustainability.
Key areas for development include:
Catalyst Design: The exploration of more active and robust palladium catalysts, or even catalysts based on more abundant and less toxic metals like nickel or copper, could lead to lower catalyst loadings, milder reaction conditions, and broader functional group tolerance.
Green Solvents: Moving away from traditional organic solvents towards greener alternatives such as water, ethanol, or deep eutectic solvents would significantly improve the environmental footprint of the synthesis.
Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.
A comparative table of potential synthetic routes is presented below, highlighting areas for future improvement.
| Synthetic Route | Catalyst | Solvent | Current Limitations | Future Research Focus |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Toluene/Water | High catalyst loading, potential for palladium contamination | Development of highly active catalysts, use of green solvents |
| Stille Coupling | PdCl₂(PPh₃)₂ | Toluene | Use of toxic organotin reagents | Replacement with less toxic coupling partners |
| Negishi Coupling | Pd(dba)₂/SPhos | THF | Air and moisture sensitive organozinc reagents | Development of air-stable zinc reagents |
Exploration of Novel Derivatization and Functionalization Strategies
The aldehyde and bromo functionalities on this compound are ripe for a multitude of chemical transformations, opening avenues for the creation of diverse molecular libraries.
Derivatization of the Aldehyde Group:
The aldehyde group is a versatile handle for a wide array of reactions, including:
Reductive Amination: To produce a variety of secondary and tertiary amines, which are common motifs in pharmacologically active compounds.
Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes, providing access to extended conjugated systems or linkers for more complex molecules.
Condensation Reactions: With active methylene (B1212753) compounds to form a,ß-unsaturated systems, which are precursors to various heterocyclic structures.
Functionalization of the Bromophenyl Moiety:
The bromine atom can be readily transformed through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
| Reaction | Reagent | Product Type | Potential Application |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl derivative | Materials science, medicinal chemistry |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amine | Pharmaceuticals, organic electronics |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Nitrile | Agrochemicals, pharmaceuticals |
Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, thereby guiding synthetic efforts.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of the molecule. This can help in predicting the most likely sites for electrophilic and nucleophilic attack.
Molecular Docking: For derivatives with potential biological activity, molecular docking studies can predict the binding affinity and mode of interaction with specific protein targets. This is particularly relevant in drug discovery, where derivatives could be designed as inhibitors for enzymes like Janus kinase 2 (JAK2) or glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their biological activity, enabling the rational design of more potent compounds.
Strategic Utilization of this compound in the Synthesis of High-Value Compounds
The true value of this compound lies in its potential as a building block for the synthesis of complex, high-value molecules with applications in various fields.
Medicinal Chemistry: The pyridine and biaryl motifs are present in a vast number of approved drugs. By leveraging the reactivity of the aldehyde and bromo groups, this compound can serve as a key intermediate in the synthesis of novel therapeutic agents, including potential kinase inhibitors and antibacterial compounds. nih.govnih.gov The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, known for their cytotoxic and PIM-1 kinase inhibitory activities, is a promising avenue. nih.gov
Materials Science: The rigid, aromatic structure of this compound makes it an attractive scaffold for the development of organic light-emitting diode (OLED) materials, sensors, and other functional organic materials. The ability to introduce different functional groups via the bromo- and aldehyde- handles allows for the fine-tuning of photophysical and electronic properties.
Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry. The derivatization of this compound could lead to the discovery of new herbicides, fungicides, and insecticides.
The table below outlines some potential high-value compounds that could be synthesized from this compound.
| Target Compound Class | Synthetic Transformation | Potential Application |
| Pyrido[2,3-d]pyrimidines | Condensation with an amidine followed by cyclization | Anticancer agents |
| Biaryl-substituted Quinolines | Friedländer annulation | Antimalarial, anti-inflammatory agents |
| Extended p-Conjugated Systems | Wittig or Sonogashira reactions | Organic electronics |
Q & A
Q. What are the key synthetic routes for 6-(3-Bromophenyl)nicotinaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between brominated pyridine precursors and 3-bromophenyl boronic acids. Optimization includes controlling catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C) to minimize dehalogenation side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) . Oxidation of 3-pyridinemethanol derivatives using MnO₂ or Dess-Martin periodinane is an alternative route, requiring inert conditions to prevent aldehyde overoxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while bromine-induced deshielding splits aromatic signals into distinct multiplets .
- IR Spectroscopy : Confirm the aldehyde group via a sharp C=O stretch at ~1700 cm⁻¹. Aromatic C-Br vibrations appear at 550–600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Use ESI+ mode to identify the molecular ion [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How does the bromine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the aldehyde, enhancing its participation in nucleophilic additions (e.g., condensation with amines to form Schiff bases). However, steric hindrance from the 3-bromophenyl group may reduce reactivity in bulky environments. Comparative kinetic studies with non-halogenated analogs (e.g., 6-phenylnicotinaldehyde) using UV-Vis monitoring can quantify these effects .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of nucleophilic additions to this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the aldehyde carbon as the most electrophilic site. Fukui indices and Molecular Electrostatic Potential (MESP) maps predict preferential attack at the para position relative to the bromine substituent. Validate predictions experimentally via trapping intermediates with Grignard reagents and analyzing products via LC-MS .
Q. What strategies mitigate competing side reactions during the formation of heterocyclic derivatives from this compound?
- Methodological Answer :
- Competing Aldol Condensation : Use anhydrous conditions and catalytic amounts of acetic acid to suppress enolization.
- Oxidation of Aldehyde : Employ inert atmospheres (N₂/Ar) and low temperatures (0–4°C) during reactions with strong bases.
- Byproduct Identification : Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy to detect intermediates like imines or hydrates .
Q. How does the bromophenyl group affect the compound’s electronic properties in coordination complexes?
- Methodological Answer : The bromine atom alters ligand field parameters by increasing π-backbonding in metal complexes (e.g., with Pd(II) or Ru(II)). Cyclic Voltammetry (CV) reveals shifts in reduction potentials (~50–100 mV) compared to non-brominated analogs. Single-crystal X-ray diffraction of complexes (e.g., [Ru(bpy)₂(6-(3-BrPh)nicotinaldehyde)]²⁺) shows distorted octahedral geometries due to steric effects, confirmed by bond angle analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
